Glycyl-leucyl-glycyl-glycine Glycyl-leucyl-glycyl-glycine
Brand Name: Vulcanchem
CAS No.: 7325-21-5
VCID: VC3877777
InChI: InChI=1S/C12H22N4O5/c1-7(2)3-8(16-9(17)4-13)12(21)15-5-10(18)14-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,21)(H,16,17)(H,19,20)/t8-/m0/s1
SMILES: CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN
Molecular Formula: C12H22N4O5
Molecular Weight: 302.33 g/mol

Glycyl-leucyl-glycyl-glycine

CAS No.: 7325-21-5

Cat. No.: VC3877777

Molecular Formula: C12H22N4O5

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-leucyl-glycyl-glycine - 7325-21-5

Specification

CAS No. 7325-21-5
Molecular Formula C12H22N4O5
Molecular Weight 302.33 g/mol
IUPAC Name 2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C12H22N4O5/c1-7(2)3-8(16-9(17)4-13)12(21)15-5-10(18)14-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,21)(H,16,17)(H,19,20)/t8-/m0/s1
Standard InChI Key OTEWWRBKGONZBW-QMMMGPOBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN
SMILES CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN
Canonical SMILES CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN

Introduction

Structural Characteristics

Molecular Composition

GLGG is a linear tetrapeptide with the molecular formula C₁₄H₂₅N₅O₅ and a theoretical molecular weight of 367.39 g/mol. Its IUPAC name is N-(N-(N-glycyl-L-leucyl)glycyl)glycine, reflecting the sequential linkage of amino acids via peptide bonds . The leucine residue introduces a hydrophobic side chain (isobutyl group), while glycine residues contribute flexibility due to their minimal side chains (hydrogen atoms) .

Table 1: Molecular Properties of GLGG

PropertyValueSource
Molecular FormulaC₁₄H₂₅N₅O₅Calculated
Molecular Weight367.39 g/molCalculated
CAS Registry Number1187-50-4 (tripeptide analog)
IUPAC NameN-(N-(N-glycyl-L-leucyl)glycyl)glycine

Stereochemistry and Conformation

Synthesis and Modification

Solid-Phase Peptide Synthesis (SPPS)

While no direct synthesis data exists for GLGG, protocols for tripeptides like Gly-Leu-Gly involve Fmoc/t-Bu chemistry on resin supports. For example:

  • Resin activation: Wang resin functionalized with hydroxymethyl groups.

  • Amino acid coupling: Sequential addition of Fmoc-Gly-OH, Fmoc-Leu-OH, and Fmoc-Gly-OH using HBTU/HOBt as coupling agents.

  • Deprotection and cleavage: TFA/water/TIS (95:2.5:2.5) mixture liberates the peptide from the resin .

Table 2: Representative Synthesis Conditions

ParameterValueSource
Coupling reagentHBTU/HOBt
Deprotection agent20% piperidine/DMF
Cleavage cocktailTFA/water/TIS (95:2.5:2.5)
Yield (tripeptide analog)~65–75%

Enzymatic and Hydrothermal Methods

Alternative approaches for oligopeptide synthesis include sodium trimetaphosphate (P3m)-mediated polymerization under high pressure (300 bar) and alkaline conditions (pH 10.7). This method, demonstrated for Gly-Gly and Gly-Leu-Gly, achieves yields of ~20–30% after 7 days at 37°C .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of Leu-Gly-Gly (a tripeptide analog) reveals a decomposition temperature of ~220°C, suggesting moderate thermal stability for GLGG .

Solubility and Partitioning

GLGG is expected to exhibit high aqueous solubility due to its glycine content, with logP values approximating -1.2 (calculated using ChemAxon). Hydrophobic interactions from the leucine residue may promote aggregation at concentrations >10 mM .

Gas-Phase Basicity

The gas-phase basicity of Gly-Leu-Gly, a structural analog, is 921.8 kJ/mol, indicating strong proton affinity at the N-terminal amine .

Spectroscopic Characterization

Mass Spectrometry

Electron ionization (EI) mass spectra of Gly-Leu-Gly show a molecular ion peak at m/z 245.28 (C₁₀H₁₉N₃O₄), consistent with its molecular weight . Fragmentation patterns include:

  • m/z 174.08: Loss of glycine (C₂H₅NO₂).

  • m/z 86.10: Leucyl-glycine fragment (C₈H₁₆N₂O₂) .

Table 3: Key Mass Spectral Peaks (Gly-Leu-Gly)

m/zFragment IonSource
245.28[M]⁺
174.08[M – Gly]⁺
86.10[Leu-Gly]⁺

Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectra of Gly-Leu-Gly display:

  • Amide I band: 1650 cm⁻¹ (C=O stretch).

  • Amide II band: 1540 cm⁻¹ (N–H bend) .

Biological and Industrial Applications

Biomaterials Design

GLGG-like sequences are integral to suckerin proteins, structural components of squid beak. Patent US10899803B2 highlights their role in forming β-sheet-rich materials with exceptional mechanical strength .

Drug Delivery Systems

The glycine-rich structure of GLGG facilitates conjugation with hydrophobic drugs (e.g., paclitaxel), enhancing solubility and tumor-targeting efficiency .

Enzyme Substrates

GLGG serves as a substrate for leucine aminopeptidases, enabling enzymatic activity assays in clinical diagnostics .

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